Fludioxonil-13C3
Overview
Description
Fludioxonil-13C3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of fludioxonil, a synthetic phenylpyrrole fungicide known for its broad-spectrum antifungal activity. The molecular formula of this compound is C9^13C3H6F2N2O2, and it has a molecular weight of 251.16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fludioxonil typically involves the reaction of 2,3-(difluoromethylene dioxy) cinnamyl nitrile with methyl benzenesulfonyl methyl isocyanide . The preparation method for Fludioxonil-13C3 follows a similar route, with the incorporation of carbon-13 isotopes at specific positions in the molecular structure.
Industrial Production Methods
Industrial production of fludioxonil involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fludioxonil-13C3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols .
Scientific Research Applications
Fludioxonil-13C3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Mechanism of Action
Fludioxonil-13C3 exerts its antifungal effects by triggering a lethal activation of the fungal-specific High Osmolarity Glycerol (HOG) pathway. This leads to the over-accumulation of glycerol, causing hyphal swelling and bursting . The compound induces oxidative stress in fungal cells, resulting in a spike in reactive stress molecules that trigger a biochemical cascade leading to cell death .
Comparison with Similar Compounds
Fludioxonil-13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Fludioxonil: The non-labeled version of the compound, widely used as a fungicide.
Fenpiclonil: Another phenylpyrrole fungicide with similar antifungal activity but different substitutions on the phenyl ring.
Pyrrolnitrin: A natural antifungal compound from which fludioxonil and fenpiclonil are derived.
This compound stands out due to its enhanced stability and utility in research applications, providing valuable insights into the mechanisms of antifungal agents and their effects on various biological systems.
Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(3,4-13C2)1H-pyrrole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,7+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOIMFVNIBMKC-XWKFXZGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CNC=[13C]3[13C]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661974 | |
Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185003-07-9 | |
Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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